molecular formula C18H25N5O3 B7885639 4-(4-aminopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

4-(4-aminopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B7885639
M. Wt: 359.4 g/mol
InChI Key: YASQZUMABNRFBZ-UHFFFAOYSA-N
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Description

4-(4-aminopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Compounds of this nature are often studied for their potential biological activities, including medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine core.

    Functionalization with the trimethoxyphenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification processes: Using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism by which 4-(4-aminopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine exerts its effects involves:

    Molecular targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways involved: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-aminopiperidin-1-yl)-N-(3,4-dimethoxyphenyl)pyrimidin-2-amine
  • 4-(4-aminopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine

Uniqueness

4-(4-aminopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both piperidine and trimethoxyphenyl groups, which may confer distinct biological activities compared to similar compounds.

Properties

IUPAC Name

4-(4-aminopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-24-14-10-13(11-15(25-2)17(14)26-3)21-18-20-7-4-16(22-18)23-8-5-12(19)6-9-23/h4,7,10-12H,5-6,8-9,19H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASQZUMABNRFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC=CC(=N2)N3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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